

Application Notes & Protocols: Analytical Method Validation for (R)-Ontazolast

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Compound of Interest

Compound Name: (R)-Ontazolast

Cat. No.: B15569372

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Introduction

Ontazolast is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, a key component in inflammatory pathways. The (R)-enantiomer is the pharmacologically active moiety. As with all single-enantiomer drug substances, a robust, reliable, and validated analytical method is crucial for ensuring the stereochemical purity and accurate quantification of **(R)-Ontazolast** in bulk drug substance and pharmaceutical formulations. This document provides a comprehensive guide to the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for **(R)-Ontazolast**, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.^[1]

Proposed Chiral HPLC Method

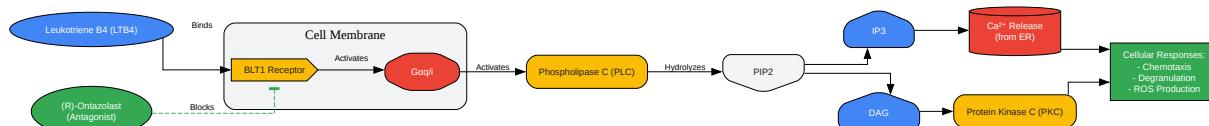
Based on the analysis of structurally similar compounds, a normal-phase chiral HPLC method is proposed for the enantiomeric separation of Ontazolast. Polysaccharide-based chiral stationary phases are often successful in resolving such compounds.^{[2][3][4][5]}

Table 1: Proposed Chromatographic Conditions

Parameter	Proposed Condition
Column	Chiralpak® AD-H, 250 x 4.6 mm, 5 μ m
Mobile Phase	n-Hexane: Isopropanol: Trifluoroacetic Acid (85:15:0.1, v/v/v)
Flow Rate	1.0 mL/min
Column Temperature	25°C
Detection Wavelength	280 nm
Injection Volume	10 μ L
Diluent	Mobile Phase

Signaling Pathway of LTB4 Receptor

(R)-Ontazolast exerts its therapeutic effect by antagonizing the Leukotriene B4 (LTB4) receptor 1 (BLT1). LTB4 is a potent lipid mediator involved in inflammatory responses. Upon binding to its G-protein coupled receptor (GPCR), BLT1, it initiates a signaling cascade that leads to chemotaxis, degranulation, and production of reactive oxygen species in immune cells like neutrophils.

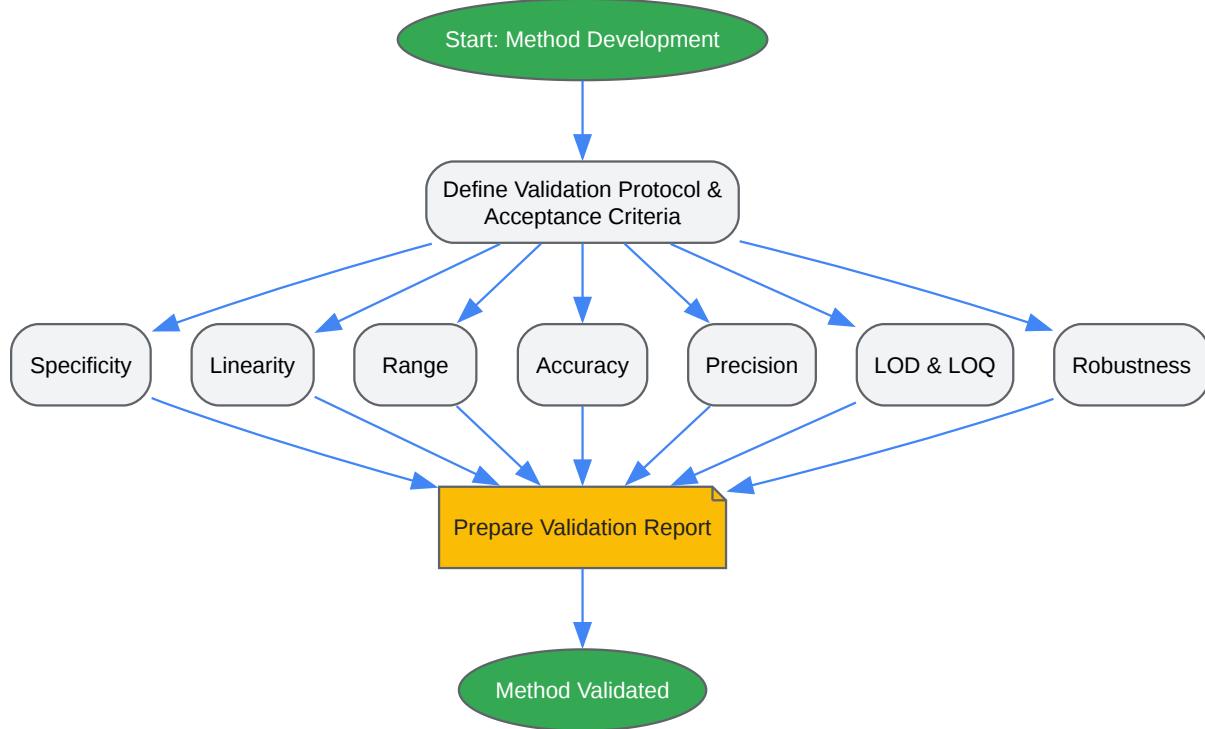


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Figure 1: LTB4/BLT1 Signaling Pathway

Analytical Method Validation Protocol

The validation of the proposed analytical method will be performed following the ICH Q2(R1) guidelines. The key validation parameters are specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.



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Figure 2: Analytical Method Validation Workflow

System Suitability

Prior to initiating the validation experiments, the suitability of the chromatographic system must be established. A standard solution of racemic Ontazolast will be injected five times.

Table 2: System Suitability Criteria

Parameter	Acceptance Criteria
Resolution (Rs)	≥ 2.0 between (R)- and (S)-enantiomers
Tailing Factor (T)	≤ 2.0 for the (R)-Ontazolast peak
Theoretical Plates (N)	≥ 2000 for the (R)-Ontazolast peak
% RSD of Peak Area	$\leq 2.0\%$ for the (R)-Ontazolast peak

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as its enantiomer, impurities, or degradation products.

Protocol:

- Inject the diluent (blank) to demonstrate no interference at the retention times of the enantiomers.
- Inject a solution of **(R)-Ontazolast** to determine its retention time.
- Inject a solution of racemic Ontazolast to demonstrate the resolution between the (R)- and (S)-enantiomers.
- Spike the **(R)-Ontazolast** sample with known related substances and potential degradation products to ensure no co-elution.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

Protocol:

- Prepare a series of at least five concentrations of **(R)-Ontazolast**, ranging from the LOQ to 150% of the target concentration.

- Inject each concentration in triplicate.
- Plot a calibration curve of the mean peak area versus concentration.
- Perform linear regression analysis.

Table 3: Linearity and Range

Parameter	Acceptance Criteria
Correlation Coefficient (r^2)	≥ 0.998
Y-intercept	Should be close to zero
Range	From LOQ to 150% of the target concentration

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.

Protocol:

- Prepare samples of **(R)-Ontazolast** at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
- Analyze the samples and calculate the percentage recovery.

Table 4: Accuracy

Concentration Level	Acceptance Criteria for Mean Recovery
80%	98.0% - 102.0%
100%	98.0% - 102.0%
120%	98.0% - 102.0%

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

Protocol for Repeatability (Intra-assay precision):

- Analyze six replicate samples of **(R)-Ontazolast** at 100% of the target concentration on the same day, with the same analyst and instrument.
- Calculate the Relative Standard Deviation (%RSD) of the results.

Protocol for Intermediate Precision (Inter-assay precision):

- Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
- Calculate the %RSD for the combined results from both days.

Table 5: Precision

Precision Level	Acceptance Criteria (%RSD)
Repeatability	≤ 2.0%
Intermediate Precision	≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

- $LOD = 3.3 * (\text{Standard Deviation of the Intercept} / \text{Slope})$

- $LOQ = 10 * (\text{Standard Deviation of the Intercept} / \text{Slope})$

The determined LOQ should be verified by analyzing a sample at this concentration and checking for acceptable precision and accuracy.

Table 6: LOD and LOQ

Parameter	Acceptance Criteria
LOD	Signal-to-Noise ratio of approximately 3:1
LOQ	Signal-to-Noise ratio of approximately 10:1; Precision (%RSD) $\leq 10\%$; Accuracy (Recovery) within 80-120%

Robustness

Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Protocol:

- Introduce small variations to the chromatographic conditions, one at a time.
- Analyze a sample of **(R)-Ontazolast** under each varied condition.
- Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor).

Table 7: Robustness Parameters

Parameter	Variation
Flow Rate	$\pm 0.1 \text{ mL/min}$
Column Temperature	$\pm 2^\circ\text{C}$
Mobile Phase Composition	$\pm 2\%$ absolute for isopropanol
Wavelength	$\pm 2 \text{ nm}$

The system suitability criteria should be met under all robustness conditions.

Conclusion

The described chiral HPLC method and validation protocol provide a comprehensive framework for the reliable and accurate analysis of **(R)-Ontazolast**. Adherence to these guidelines will ensure that the analytical method is suitable for its intended purpose in a regulated environment, supporting drug development from early-stage research to quality control of the final product.

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